molecular formula C15H12O6 B1331801 Dimethyl 5-(5-formyl-2-furyl)isophthalate CAS No. 591226-59-4

Dimethyl 5-(5-formyl-2-furyl)isophthalate

Cat. No.: B1331801
CAS No.: 591226-59-4
M. Wt: 288.25 g/mol
InChI Key: VSJXHGDTDJNQEZ-UHFFFAOYSA-N
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Description

Dimethyl 5-(5-formyl-2-furyl)isophthalate is an organic compound with the molecular formula C15H12O6 and a molecular weight of 288.26 g/mol . It is characterized by the presence of a furan ring substituted with a formyl group and an isophthalate moiety esterified with two methyl groups. This compound is primarily used in scientific research and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-(5-formyl-2-furyl)isophthalate typically involves the esterification of 5-(5-formyl-2-furyl)isophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

5-(5-formyl-2-furyl)isophthalic acid+2CH3OHH2SO4Dimethyl 5-(5-formyl-2-furyl)isophthalate+2H2O\text{5-(5-formyl-2-furyl)isophthalic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \text{H}_2\text{O} 5-(5-formyl-2-furyl)isophthalic acid+2CH3​OHH2​SO4​​Dimethyl 5-(5-formyl-2-furyl)isophthalate+2H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-(5-formyl-2-furyl)isophthalate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: 5-(5-carboxy-2-furyl)isophthalic acid.

    Reduction: Dimethyl 5-(5-hydroxymethyl-2-furyl)isophthalate.

    Substitution: Corresponding amides or esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-(5-formyl-2-furyl)isophthalate is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules and polymers.

    Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 5-(5-formyl-2-furyl)isophthalate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the ester groups can be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The formyl group can undergo further chemical transformations, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • Dimethyl 5-(2-furyl)isophthalate
  • Dimethyl 5-(5-methyl-2-furyl)isophthalate
  • Dimethyl 5-(5-carboxy-2-furyl)isophthalate

Comparison: Dimethyl 5-(5-formyl-2-furyl)isophthalate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. For example, the formyl group can participate in oxidation and reduction reactions, which are not possible with the methyl or carboxy derivatives. This unique reactivity makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

dimethyl 5-(5-formylfuran-2-yl)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-19-14(17)10-5-9(6-11(7-10)15(18)20-2)13-4-3-12(8-16)21-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJXHGDTDJNQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=C(O2)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358317
Record name dimethyl 5-(5-formyl-2-furyl)isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591226-59-4
Record name dimethyl 5-(5-formyl-2-furyl)isophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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